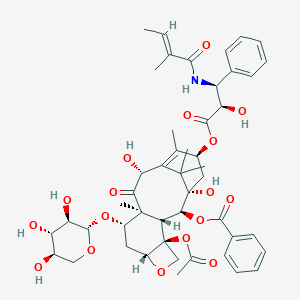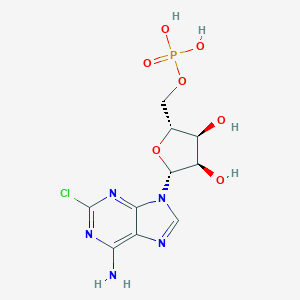
2-Bromo-1-(chloromethyl)-4-methoxybenzene
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-(chloromethyl)-4-methoxybenzene would consist of a benzene ring with a bromine atom, a chlorine atom, and a methoxy group (-OCH3) attached. The positions of these substituents on the benzene ring would be determined by the numbering in the name of the compound .Chemical Reactions Analysis
As an aromatic compound, 2-Bromo-1-(chloromethyl)-4-methoxybenzene could potentially undergo various types of reactions including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions . The presence of the halogen atoms might also allow for halogen exchange reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-(chloromethyl)-4-methoxybenzene would be influenced by its molecular structure. For instance, the presence of the bromine and chlorine atoms might increase its density and boiling point compared to benzene, while the methoxy group might influence its solubility .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are a class of heterocycles that are integral to various functional molecules used in everyday applications. 2-Bromo-1-(chloromethyl)-4-methoxybenzene can be utilized in the regiocontrolled synthesis of substituted imidazoles. This process is significant due to the wide range of applications for imidazoles, from pharmaceuticals to optical applications in solar cells .
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for 2-Bromo-1-(chloromethyl)-4-methoxybenzene would depend on its reactivity and the properties conferred by its bromine and chlorine atoms and its methoxy group. It could potentially be used as a building block in the synthesis of more complex molecules .
properties
IUPAC Name |
2-bromo-1-(chloromethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHQWIUVDRRBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595233 | |
| Record name | 2-Bromo-1-(chloromethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(chloromethyl)-4-methoxybenzene | |
CAS RN |
66916-97-0 | |
| Record name | 2-Bromo-1-(chloromethyl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)












